Einecs 304-741-3
Description
EINECS (European Inventory of Existing Commercial Substances) 304-741-3 is a chemical identifier under the EU’s regulatory framework for existing substances. EINECS entries typically include information on molecular structure, physicochemical properties, and hazard classifications. For instance, analogous compounds like CAS 918538-05-3 (discussed in ) exhibit molecular formulas such as C₆H₃Cl₂N₃, with detailed parameters like molecular weight (188.01 g/mol), log S (solubility), and hazard statements (e.g., H315-H319-H335 for skin/eye irritation) . These attributes are critical for industrial applications, toxicity evaluations, and environmental risk assessments.
Properties
CAS No. |
94278-97-4 |
|---|---|
Molecular Formula |
C30H59NO9 |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-octadecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C24H44O6.C6H15NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;8-4-1-7(2-5-9)3-6-10/h20-21H,4-19H2,1-3H3,(H,26,27);8-10H,1-6H2 |
InChI Key |
YMMGUDBCTPBDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Einecs 304-741-3 are not explicitly detailed in the available resources. Generally, the preparation of such compounds involves standard organic synthesis techniques, including various reaction conditions like temperature control, pH adjustments, and the use of catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Einecs 304-741-3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific nature of the compound. For example, oxidation reactions might use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would vary based on the specific reagents and conditions used. For example, oxidation might produce a higher oxidation state compound, while reduction might produce a lower oxidation state compound.
Scientific Research Applications
Einecs 304-741-3 has various scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies or as a tool for probing biological pathways.
Industry: It can be used in the production of various industrial chemicals or materials.
Mechanism of Action
The mechanism of action for Einecs 304-741-3 would depend on its specific chemical structure and the context in which it is used. Generally, the compound would interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- Chlorinated Heterocycles : Compounds like CAS 918538-05-3 and its analogs share chlorine substituents, which enhance hydrophobicity (log S < -2) but increase environmental persistence risks .
- Toxicity Profiles : this compound and CAS 918538-05-3 exhibit similar hazards (skin/eye irritation), while nitrogen-rich analogs (e.g., pyrazolo-pyridines) show higher acute aquatic toxicity (H400) .
Predictive Modeling (QSAR)
QSAR models for EINECS chemicals predict acute toxicity based on log Kow (hydrophobicity) and electronegativity. For example:
- Chlorinated Alkanes : Fish toxicity (LC₅₀) correlates strongly with log Kow (R² = 0.85) .
- Organothiophosphates: Daphnid-to-fish toxicity extrapolation achieves R² = 0.78 using interspecies QSAR .
Limitations : QSAR models for this compound analogs may underestimate metabolites or synergistic effects, necessitating experimental validation .
Research and Regulatory Considerations
Q & A
Q. What ethical considerations arise when handling this compound in ecotoxicology studies?
- Methodological Answer : Adopt the “3R” framework (Replacement, Reduction, Refinement) for animal testing. Use computational ecotoxicity models (e.g., ECOSAR) as preliminary screens. For field studies, comply with Nagoya Protocol guidelines for environmental sampling and data sharing .
Methodological Frameworks
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting datasets for replication .
- Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) frameworks for hypothesis-driven studies, ensuring variables are operationally defined .
- Reproducibility : Document raw datasets, instrument calibration logs, and environmental controls in supplemental materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
